molecular formula C17H22N4O2 B5609899 3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B5609899
M. Wt: 314.4 g/mol
InChI Key: LIKOFXDLAGQISR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole carbohydrazide family. It has garnered interest for its potential applications in various fields due to its unique structural features and functional groups. The compound is structurally characterized by the presence of a pyrazole ring, a carbohydrazide moiety, and substituted phenyl groups which significantly influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of this compound and related derivatives typically involves the condensation of appropriate hydrazides with aldehydes or ketones. Karrouchi et al. (2021) elaborated on a method where (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using various spectroscopic methods, confirming the (E)-configuration of the hydrazonoic group through X-ray diffraction (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds shows that these molecules often crystallize in specific space groups, with the molecules linked through hydrogen bonds, forming chains or aggregates. For instance, Abonía et al. (2007) found that molecules of a similar compound were linked into simple chains by a single C-H...N hydrogen bond (Abonía et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of this compound are influenced by its functional groups, which participate in various interactions. For example, its ability to form hydrogen bonds can affect its solubility and chemical reactivity. The detailed spectroscopic investigation and theoretical approaches provide insight into its reactivity and interaction mechanisms. Ö. Tamer et al. (2015) reported on the nonlinear optical activity of a related molecule, indicating potential applications in material science (Tamer et al., 2015).

properties

IUPAC Name

5-tert-butyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11(12-6-8-13(23-5)9-7-12)18-21-16(22)14-10-15(20-19-14)17(2,3)4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKOFXDLAGQISR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.